Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate
Overview
Description
Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a phenyl group, a propanoyl group, and a benzoate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the reaction of 4-propanoylphenol with methyl 3-bromobenzoate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Hydrolysis: Benzoic acid and 4-propanoylphenol.
Reduction: 4-propanoylphenol and the corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with cellular pathways. The propanoyl group may inhibit certain enzymes, leading to its biological effects. The phenyl groups can interact with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate can be compared with other esters such as methyl benzoate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Methyl benzoate: Used in fragrances and as a solvent.
Ethyl benzoate: Also used in fragrances and flavorings.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
phenyl 3-[(4-propanoylphenoxy)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-2-22(24)18-11-13-20(14-12-18)26-16-17-7-6-8-19(15-17)23(25)27-21-9-4-3-5-10-21/h3-15H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMVJCBQWCGUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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